Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylate ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with methyl thioglycolate in the presence of a base, such as sodium hydride, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and other medicinal compounds.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure with ethyl ester instead of methyl ester.
4-Chloro-5-methyl-thieno[2,3-d]pyrimidine: Similar core structure with different substituents.
Uniqueness
Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group and chlorine substitution make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H7ClN2O2S |
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Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-11-7(10)6-5(9(13)14-2)3-15-8(6)12-4/h3H,1-2H3 |
InChI Key |
LKPAKUJKXMZFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C(=O)OC)C(=N1)Cl |
Origin of Product |
United States |
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